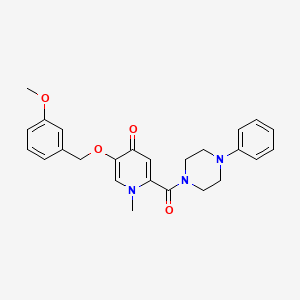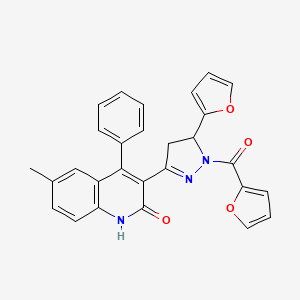
8-Fluoroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-4-hydroxyquinoline is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.151. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les fluoroquinolones, une famille de composés qui comprend le 8-Fluoroquinolin-4-ol, sont connues pour leur large spectre d'activité antibactérienne . Elles inhibent la DNA-gyrase bactérienne, qui est essentielle à la reproduction des bactéries . Cela les rend efficaces contre de nombreuses souches de bactéries, y compris celles résistantes aux autres classes d'antibactériens .
Activité antinéoplasique
Le squelette de la quinoléine, qui fait partie du this compound, a été utilisé dans la synthèse de médicaments antinéoplasiques . Ces médicaments, tels que le Brequinar® et ses analogues, se sont avérés utiles en médecine de transplantation, ainsi que pour le traitement de l'arthrite rhumatoïde et du psoriasis .
Activité antipaludique
Les fluoroquinolones, y compris le this compound, ont été utilisées dans la recherche de médicaments antipaludiques synthétiques . Par exemple, la fluoroquine et la méfloquine sont deux de ces médicaments qui ont été développés .
Inhibition enzymatique
De nombreuses quinoléines synthétiques, y compris le this compound, ont été trouvées pour inhiber diverses enzymes . Cette propriété augmente leur activité biologique et les rend utiles dans une variété d'applications .
Utilisation en agriculture
Un certain nombre de quinoléines fluorées, y compris le this compound, ont trouvé des applications en agriculture . Leurs propriétés uniques les rendent efficaces pour contrôler diverses maladies dans les cultures .
Utilisation en science des matériaux
Le this compound est un composé chimique polyvalent utilisé de manière extensive dans la recherche scientifique. Il possède des propriétés uniques qui en font un outil précieux en science des matériaux, permettant des avancées dans divers domaines.
Utilisation dans les cristaux liquides
Les quinoléines fluorées, y compris le this compound, ont été utilisées comme composants pour les cristaux liquides . Leurs propriétés uniques les rendent appropriées pour cette application .
Utilisation dans les complexes métalliques
La formation de complexes de fluoroquinolones, y compris le this compound, avec des métaux a été envisagée . Ces complexes ont des applications potentielles dans divers domaines .
Mécanisme D'action
Target of Action
The primary targets of 8-Fluoroquinolin-4-ol are currently unknown. This compound is a derivative of quinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
As a fluoroquinoline derivative, it may share some of the mechanisms of other fluoroquinolines, which typically act by inhibiting bacterial DNA-gyrase . .
Biochemical Pathways
Fluoroquinolines are known to interfere with bacterial DNA replication by inhibiting DNA-gyrase , but it is unclear if this compound has the same effect
Result of Action
Given its structural similarity to other fluoroquinolines, it may have antibacterial properties . .
Analyse Biochimique
Biochemical Properties
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the resulting fluorinated compounds . This suggests that 8-Fluoroquinolin-4-ol may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and participating in biochemical reactions .
Cellular Effects
Given the known properties of fluorinated quinolines, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Propriétés
IUPAC Name |
8-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELWJVKZKSAQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978907 |
Source


|
| Record name | 8-Fluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-71-9 |
Source


|
| Record name | 8-Fluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoroquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2378538.png)
![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)
![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)






![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B2378560.png)
